molecular formula C4H9FO2 B2518534 (2R)-1-Fluoro-3-methoxypropan-2-ol CAS No. 2305185-11-7

(2R)-1-Fluoro-3-methoxypropan-2-ol

Cat. No.: B2518534
CAS No.: 2305185-11-7
M. Wt: 108.112
InChI Key: NTOZUEOZUOBUTO-BYPYZUCNSA-N
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Description

(2R)-1-Fluoro-3-methoxypropan-2-ol is a chiral fluorinated alcohol with the molecular formula C₄H₉FO₂ and a molecular weight of 108.11 g/mol . The compound features a hydroxyl group at the C2 position, a fluorine atom at C1, and a methoxy group at C3 (Figure 1). Its stereochemistry (R-configuration) and functional group arrangement make it a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Enamine Ltd. lists this compound in its Building Blocks Catalogue (2019), highlighting its utility in medicinal chemistry workflows .

Properties

IUPAC Name

(2R)-1-fluoro-3-methoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOZUEOZUOBUTO-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Fluoro-3-methoxypropan-2-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of (2R)-3-methoxypropan-2-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Fluoro-3-methoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve the reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of (2R)-1-fluoro-3-methoxypropan-2-one.

    Reduction: Formation of (2R)-3-methoxypropan-2-ol.

    Substitution: Formation of compounds like (2R)-1-iodo-3-methoxypropan-2-ol.

Scientific Research Applications

(2R)-1-Fluoro-3-methoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-1-Fluoro-3-methoxypropan-2-ol exerts its effects depends on its interactions with molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The structural analogs of (2R)-1-Fluoro-3-methoxypropan-2-ol vary widely in substituents and complexity:

Compound Molecular Formula Key Substituents Applications Reference
This compound C₄H₉FO₂ Fluorine (C1), Methoxy (C3) Organic synthesis building block
(2R/S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ~C₂₄H₃₁N₃O₆ Indole ring, multiple methoxy groups, aminoethyl chain Antiarrhythmic/β-adrenoceptor studies
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity E(EP)) ~C₁₅H₂₄NO₃ Phenoxy, methoxyethyl, isopropylamino Pharmaceutical impurity standard
2-Fluoro-1-(2-methoxyphenyl)-2-methyl-3-phenylpropane-1,3-diol C₁₇H₁₈FO₃ Fluorine (C2), aromatic rings (methoxyphenyl, phenyl), diol groups Synthetic intermediate (NMR/HRMS studies)

Key Observations :

  • Backbone Complexity : The target compound has a simple propan-2-ol backbone, whereas analogs like the indole-containing derivatives () and aromatic diols () exhibit greater structural complexity.
  • Fluorine Positioning : Fluorine at C1 in the target compound contrasts with C2 in the diol derivative (), affecting electronic properties and reactivity.
  • Functional Groups: Methoxy groups in the target compound enhance polarity, while analogs with aromatic or amino groups (e.g., ) prioritize biological interactions.

Physicochemical Properties

  • Molecular Weight : The target compound (108.11 g/mol) is significantly lighter than indole-based analogs (~473 g/mol) and impurity standards (~278 g/mol) .
  • Solubility : The hydroxyl and methoxy groups in this compound improve solubility in polar solvents, whereas aromatic analogs (e.g., ) show reduced aqueous solubility due to hydrophobic aryl groups.

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